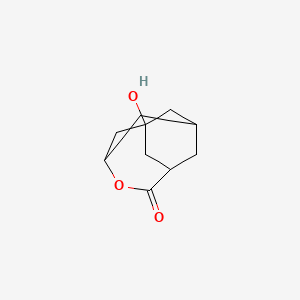
1-Hydroxy-4-oxahomoadamantan-5-one
Übersicht
Beschreibung
1-hydroxy-4-oxahomoadamantan-5-one is an epsilon-lactone. It derives from a 4-oxahomoadamantan-5-one.
Wissenschaftliche Forschungsanwendungen
Chemistry
1-Hydroxy-4-oxahomoadamantan-5-one serves as a reactive intermediate in various organic synthesis reactions. It can be utilized in:
- Oxidation Reactions : The compound is involved in the oxidation of alcohols and alkyl halides, leading to the formation of more complex molecules.
- Synthetic Pathways : Its unique structure allows for the development of new synthetic routes for creating biologically active compounds.
Biology
The biological implications of this compound are notable due to its interaction with biological receptors:
- Benzodiazepine Receptor Activation : The compound has been shown to bind to and activate benzodiazepine receptors, which are crucial for modulating neurotransmitter release and neuronal excitability. This property makes it a candidate for studying neurological processes and potential therapeutic applications.
Medicine
Given its biological activity, this compound has potential therapeutic applications:
- Drug Development : Its ability to modulate neurotransmitter systems positions it as a promising candidate for developing drugs targeting anxiety disorders and other neurological conditions .
Case Study 1: Neuropharmacological Effects
In a study examining the effects of various compounds on benzodiazepine receptors, this compound exhibited significant receptor activation. This suggests its potential utility in developing anxiolytic medications.
Case Study 2: Synthetic Applications
Research demonstrated that this compound can be synthesized efficiently from adamantane derivatives using enzymatic methods. This study highlighted its role as an intermediate in producing more complex organic molecules, showcasing its versatility in synthetic chemistry .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Reactive intermediate for oxidation reactions; synthetic pathways for complex compounds. |
| Biology | Activates benzodiazepine receptors; influences neurotransmitter release. |
| Medicine | Potential therapeutic agent for neurological disorders; drug development candidate. |
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14O3/c11-9-7-1-6-2-8(13-9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 |
InChI-Schlüssel |
IYOCRSOAYQUGEF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













